2-[(2-carboxyphenoxy)methoxy]benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-carboxyphenoxy)methoxy]benzoic acid is an organic compound belonging to the class of benzoic acids. These compounds contain a benzene ring which bears at least one carboxyl group. This specific compound is characterized by the presence of two carboxyl groups and an ether linkage between two benzene rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-carboxyphenoxy)methoxy]benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 2-chloromethylbenzoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 2-hydroxybenzoic acid attacks the chloromethyl group of 2-chloromethylbenzoic acid, forming the ether linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-carboxyphenoxy)methoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxyl groups can be oxidized to form corresponding anhydrides or esters.
Reduction: The carboxyl groups can be reduced to alcohols under specific conditions.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding phenols and benzoic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for cleavage reactions.
Major Products
Oxidation: Anhydrides or esters.
Reduction: Alcohols.
Substitution: Phenols and benzoic acids.
Scientific Research Applications
2-[(2-carboxyphenoxy)methoxy]benzoic acid has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2-methoxybenzoic acid: Contains a methoxy group instead of the carboxyphenoxy group.
2-hydroxybenzoic acid: Contains a hydroxyl group instead of the carboxyphenoxy group.
Uniqueness
2-[(2-carboxyphenoxy)methoxy]benzoic acid is unique due to its specific structure, which includes two carboxyl groups and an ether linkage between two benzene rings. This structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C15H12O6 |
---|---|
Molecular Weight |
288.25 g/mol |
IUPAC Name |
2-[(2-carboxyphenoxy)methoxy]benzoic acid |
InChI |
InChI=1S/C15H12O6/c16-14(17)10-5-1-3-7-12(10)20-9-21-13-8-4-2-6-11(13)15(18)19/h1-8H,9H2,(H,16,17)(H,18,19) |
InChI Key |
SWHSXWLSBBYLGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCOC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.